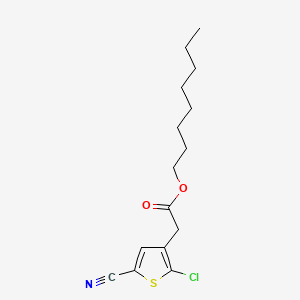
Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate: is an organic compound with the molecular formula C15H20ClNO2S and a molecular weight of 313.8428 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a cyano group, along with an octyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate typically involves the esterification of 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the cyano group, potentially forming amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, commonly used as a flavoring agent.
2,4-D-octyl: A phenoxy herbicide used in agriculture.
Uniqueness: Octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other octyl esters or thiophene derivatives .
Properties
Molecular Formula |
C15H20ClNO2S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
octyl 2-(2-chloro-5-cyanothiophen-3-yl)acetate |
InChI |
InChI=1S/C15H20ClNO2S/c1-2-3-4-5-6-7-8-19-14(18)10-12-9-13(11-17)20-15(12)16/h9H,2-8,10H2,1H3 |
InChI Key |
XWFWMNAXWMTSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1=C(SC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


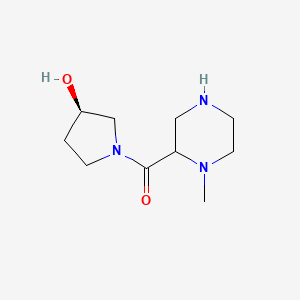
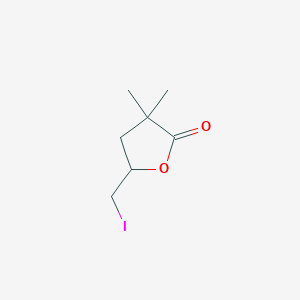
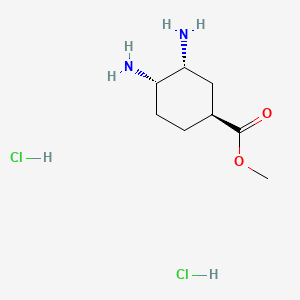
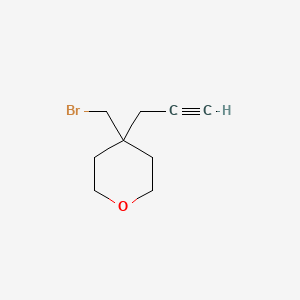
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)


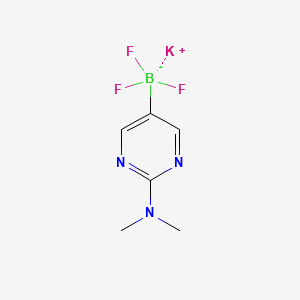


![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
